Cyclopropanecarboxamide, 1,2,2,3,3-pentamethyl-
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Overview
Description
Cyclopropanecarboxamide, 1,2,2,3,3-pentamethyl- is an organic compound with the molecular formula C9H17NO It is a derivative of cyclopropane, characterized by the presence of a carboxamide group and five methyl groups attached to the cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 1,2,2,3,3-pentamethylcyclopropane with a suitable amide-forming reagent under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of Cyclopropanecarboxamide, 1,2,2,3,3-pentamethyl- may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This typically includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclopropanecarboxamide, 1,2,2,3,3-pentamethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Substitution: The methyl groups and the carboxamide group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can lead to a wide range of substituted cyclopropanecarboxamide derivatives .
Scientific Research Applications
Cyclopropanecarboxamide, 1,2,2,3,3-pentamethyl- has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Cyclopropanecarboxamide, 1,2,2,3,3-pentamethyl- involves its interaction with specific molecular targets and pathways. The carboxamide group can form hydrogen bonds and other interactions with biological molecules, influencing their function and activity. The unique structure of the compound allows it to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Cyclopropanecarboxamide, 1,2,2,3,3-pentamethyl- include other cyclopropane derivatives with different substituents, such as:
Uniqueness
The uniqueness of Cyclopropanecarboxamide, 1,2,2,3,3-pentamethyl- lies in its specific combination of a cyclopropane ring with five methyl groups and a carboxamide group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C9H17NO |
---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
1,2,2,3,3-pentamethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C9H17NO/c1-7(2)8(3,4)9(7,5)6(10)11/h1-5H3,(H2,10,11) |
InChI Key |
PKSJDCCFDXWPLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C1(C)C(=O)N)(C)C)C |
Origin of Product |
United States |
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